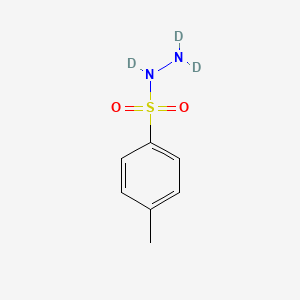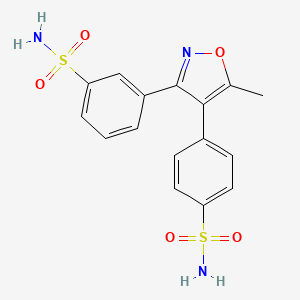![molecular formula C9H14O3 B1425192 7-Oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 90612-60-5](/img/structure/B1425192.png)
7-Oxaspiro[3.5]nonane-2-carboxylic acid
Übersicht
Beschreibung
7-Oxaspiro[3.5]nonane-2-carboxylic acid, also known as KODAMA acid, is a chiral bicyclic lactone that is prominent in organic synthesis and drug discovery. It has a molecular weight of 170.21 .
Molecular Structure Analysis
The IUPAC name of the compound is 7-oxaspiro[3.5]nonane-2-carboxylic acid and its InChI code is 1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 170.21 .Wissenschaftliche Forschungsanwendungen
Synthesis Models : Kato et al. (1985) conducted a model study for the synthesis of anisatin, where 2-oxaspiro[3.5]nonane and its derivatives were synthesized, highlighting their importance in complex organic syntheses (Kato, Kitahara, & Yoshikoshi, 1985).
Spirocyclic Oxetanes : A study by Gurry et al. (2015) described the synthesis of 2-oxa-7-azaspiro[3.5]nonane, emphasizing its role in the creation of spirocyclic oxetanes, which are significant in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).
Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : Research by Kuroyan et al. (1995) explored the synthesis of various derivatives of carbo(hetero)cyclospirobutanoic lactones, demonstrating the chemical versatility of spiro-compounds like 7-Oxaspiro[3.5]nonane-2-carboxylic acid (Kuroyan, Pogosyan, & Grigoryan, 1995).
Decarboxylation Studies : A study by Bigley and May (1969) investigated the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, providing insights into the reaction mechanisms of similar spiro-compounds (Bigley & May, 1969).
Synthetic Mimetics : Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as mimetics of 2-methoxyestradiol, demonstrating the potential biomedical applications of spiro-compounds (Nurieva et al., 2017).
Supramolecular Structures : Foces-Foces et al. (2005) examined the crystal structures of hydroxycarboxylic acid derivatives related to 7-Oxaspiro[3.5]nonane-2-carboxylic acid, contributing to the understanding of supramolecular chemistry and crystallography (Foces-Foces et al., 2005).
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOSQJGTBRERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719163 | |
| Record name | 7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
CAS RN |
90612-60-5 | |
| Record name | 7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



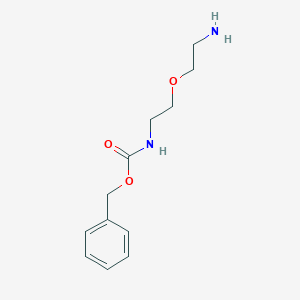



![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)

![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1425124.png)

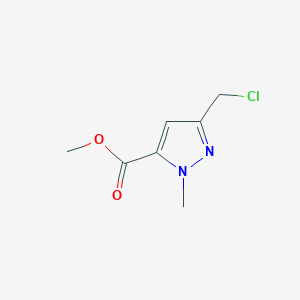
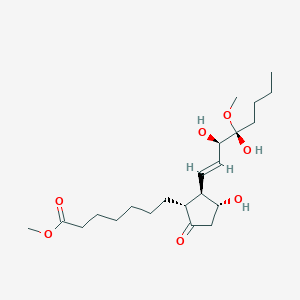
![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)
